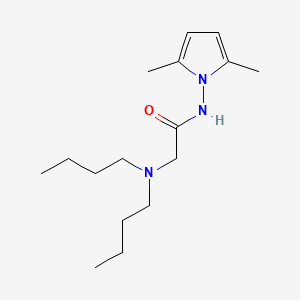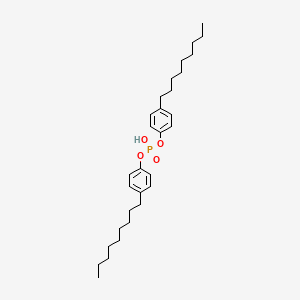
3-Formyl rifamycin SV O-3-phenylpropyl oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formyl rifamycin SV O-3-phenylpropyl oxime is a derivative of rifamycin, a well-known antibiotic. Rifamycins are a group of antibiotics that are particularly effective against mycobacteria, including the bacteria that cause tuberculosis and leprosy. The modification of rifamycin SV to form this compound involves the addition of a formyl group and an oxime group, which can potentially alter its biological activity and pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl rifamycin SV O-3-phenylpropyl oxime typically involves multiple steps starting from rifamycin S. The process includes the formation of 3-formyl rifamycin SV, followed by the reaction with O-3-phenylpropyl hydroxylamine to form the oxime derivative. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which offers advantages such as controlled mixing, enhanced heat and mass transfer, and expanded reaction conditions. This method improves the efficiency and yield of the synthesis process, making it suitable for large-scale production .
化学反应分析
Types of Reactions
3-Formyl rifamycin SV O-3-phenylpropyl oxime undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The oxime group can be reduced to an amine.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives from oxidation, amine derivatives from reduction, and substituted phenylpropyl derivatives from substitution reactions .
科学研究应用
3-Formyl rifamycin SV O-3-phenylpropyl oxime has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various rifamycin derivatives with potential antimicrobial activity.
Biology: It is studied for its interactions with bacterial RNA polymerase and its potential to inhibit bacterial growth.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by mycobacteria.
Industry: It is used in the development of new antibiotics and as a reference compound in quality control processes
作用机制
The mechanism of action of 3-Formyl rifamycin SV O-3-phenylpropyl oxime involves the inhibition of bacterial RNA polymerase, similar to other rifamycin derivatives. This inhibition prevents the transcription of bacterial DNA into RNA, thereby stopping bacterial protein synthesis and leading to bacterial cell death. The molecular targets include the beta subunit of RNA polymerase, and the pathways involved are related to the transcriptional machinery of bacteria .
相似化合物的比较
3-Formyl rifamycin SV O-3-phenylpropyl oxime is unique compared to other rifamycin derivatives due to its specific modifications. Similar compounds include:
Rifampicin: A widely used antibiotic for tuberculosis treatment.
Rifabutin: Used for treating Mycobacterium avium complex infections.
Rifapentine: Used for tuberculosis treatment with a longer half-life than rifampicin.
Rifaximin: Used for treating traveler’s diarrhea and hepatic encephalopathy
These compounds share a common mechanism of action but differ in their pharmacokinetic properties and specific clinical applications.
属性
CAS 编号 |
38128-87-9 |
|---|---|
分子式 |
C47H58N2O13 |
分子量 |
859.0 g/mol |
IUPAC 名称 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-3-phenylpropoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H58N2O13/c1-24-15-13-16-25(2)46(57)49-37-32(23-48-60-21-14-19-31-17-11-10-12-18-31)41(54)34-35(42(37)55)40(53)29(6)44-36(34)45(56)47(8,62-44)59-22-20-33(58-9)26(3)43(61-30(7)50)28(5)39(52)27(4)38(24)51/h10-13,15-18,20,22-24,26-28,33,38-39,43,51-55H,14,19,21H2,1-9H3,(H,49,57)/b15-13+,22-20+,25-16-,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1 |
InChI 键 |
RTZJZXNZOCDNHE-RIHAHWCPSA-N |
手性 SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCCC5=CC=CC=C5)/C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCCC5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



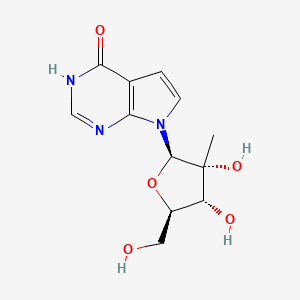

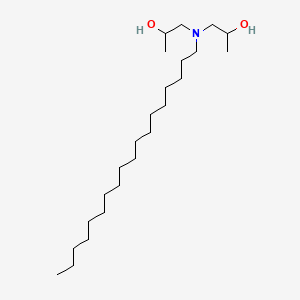
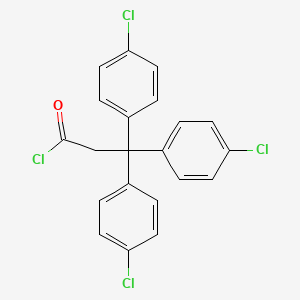

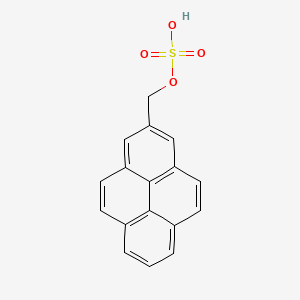

![[(2,3,4,4,5,5-Hexamethylhexan-2-yl)sulfanyl]acetic acid](/img/structure/B15343430.png)
![(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B15343436.png)
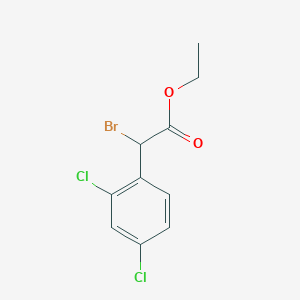
![[(2R,3R,4R,5S,6S,8R,9R,10R,13S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15343448.png)
